molecular formula C15H20O5 B1248056 (+)-8'-Hydroxyabscisic acid

(+)-8'-Hydroxyabscisic acid

Cat. No.: B1248056
M. Wt: 280.32 g/mol
InChI Key: AVFORCKFTWHFAR-ZSIFGTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-8'-Hydroxyabscisic acid is the pivotal initial metabolite in the oxidative catabolism of the essential plant hormone Abscisic Acid (ABA) . This hydroxylation reaction, which constitutes the first committed step in ABA inactivation, is catalyzed by the cytochrome P450 monooxygenase enzyme, ABA 8'-hydroxylase (CYP707A) . The formation of 8'-hydroxy-ABA is a critical regulatory point controlling active ABA levels in plants, thereby influencing key physiological processes such as seed dormancy, stomatal closure, and the adaptive response to environmental stresses like drought . This compound is highly unstable and spontaneously isomerizes to phaseic acid (PA), which generally possesses lower biological activity . As a core standard, this product is indispensable for researchers studying ABA turnover, hormone homeostasis, and plant stress signaling. It is vital for use in mass spectrometry, analytical method development, and as a reference in enzymatic assays, particularly for screening ABA 8'-hydroxylase inhibitors such as Abscinazole-E3M that aim to improve plant drought tolerance . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(2Z,4E)-5-[(1R,6R)-1-hydroxy-6-(hydroxymethyl)-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(2)7-12(17)8-14(15,3)9-16/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t14-,15-/m1/s1

InChI Key

AVFORCKFTWHFAR-ZSIFGTMLSA-N

Isomeric SMILES

CC1=CC(=O)C[C@]([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)CO

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)CO

Origin of Product

United States

Preparation Methods

Microsomal Preparation from Induced Maize Cells

In maize suspension cultures, ABA 8'-hydroxylase activity is induced by pre-treatment with 200 μM (+)-ABA for 16 hours. The enzyme is localized in microsomal membranes, requiring NADPH and molecular oxygen for activity. Key steps include:

  • Tissue Homogenization : Frozen maize cells are ground in liquid nitrogen and homogenized in a buffer containing 0.1% bovine serum albumin (BSA), 0.33 M sucrose, 40 mM ascorbate, and 100 mM potassium phosphate (pH 7.6).

  • Cofactor Optimization : Enzyme activity is synergistically enhanced by NADPH (0.5–1.0 mM), with negligible activity observed using NADH alone.

  • Product Analysis : Metabolites are extracted using ethyl acetate or solid-phase cartridges (e.g., Oasis HLB) and quantified via HPLC with UV detection at 262 nm.

Table 1: Optimized Conditions for In Vitro 8'-OH-ABA Synthesis

ParameterSpecification
Buffer Composition0.1% BSA, 0.33 M sucrose, 40 mM ascorbate, 100–200 mM potassium phosphate (pH 7.6)
Cofactors1.0 mM NADPH, O₂-saturated environment
InhibitorsCO (reversible by blue light), tetcyclacis
Temperature25–30°C
Substrate Concentration10–50 μM (+)-ABA

Recombinant Expression in Heterologous Systems

The CYP72A subfamily of P450 enzymes, particularly CYP707A isoforms, has been engineered for 8'-OH-ABA production. A patent describing the cloning of ABA 8'-hydroxylase genes (e.g., pBE 10-30-3 from maize) highlights the following:

  • Gene Constructs : Full-length cDNA sequences are ligated into yeast expression vectors (e.g., pYES2) under galactose-inducible promoters.

  • Functional Expression : Transformed yeast (Saccharomyces cerevisiae) cultures are incubated with 50 μM (+)-ABA for 24–48 hours, yielding 8'-OH-ABA and phaseic acid as major products.

  • Enzyme Kinetics : Recombinant CYP707A enzymes exhibit a Kₘ of 12–18 μM for ABA and a Vₘₐₓ of 4.2 nmol·min⁻¹·mg⁻¹ protein.

Table 2: Genetic Constructs for Recombinant 8'-OH-ABA Production

ComponentDescription
Host OrganismSaccharomyces cerevisiae (strain INVSc1)
Expression VectorpYES2 (Gal1 promoter, URA3 marker)
Inducer2% Galactose
Substrate Incubation50 μM (+)-ABA, 24–48 hours at 30°C
Yield0.8–1.2 mg·L⁻¹ culture

Extraction from Plant Tissues

While less scalable than enzymatic methods, 8'-OH-ABA can be isolated from plant tissues where it accumulates under stress conditions. In maize and cowpea, the compound is extracted using methanol:water (70:30, v/v) followed by purification via reverse-phase chromatography. However, yields are typically low (0.1–0.5 μg·g⁻¹ fresh weight), making this method unsuitable for large-scale production.

Chemical Synthesis Approaches

Chemical synthesis of 8'-OH-ABA remains challenging due to the compound’s stereochemical complexity and sensitivity to oxidation. Although no direct routes are reported in the provided sources, analog synthesis strategies for ABA suggest potential pathways:

  • Epoxidation-Hydrolysis : Epoxidation of ABA’s 8',9'-double bond followed by acid-catalyzed hydrolysis could yield 8'-OH-ABA, though regioselectivity issues may arise.

  • Biocatalytic Retrofitting : Chemoenzymatic approaches combining chemical synthesis of ABA analogs with enzymatic hydroxylation offer a hybrid route.

Comparative Analysis of Preparation Methods

Table 3: Efficiency and Scalability of 8'-OH-ABA Preparation Methods

MethodYieldPurity (%)ScalabilityCost
Microsomal Enzymatic0.5–1.0 mg·g⁻¹85–90ModerateLow (plant tissue)
Recombinant Yeast0.8–1.2 mg·L⁻¹90–95HighMedium
Plant Extraction0.1–0.5 μg·g⁻¹70–80LowHigh

Q & A

Q. What is the role of (+)-8'-hydroxyabscisic acid (8'-OH-ABA) in ABA catabolism, and how can its enzymatic formation be experimentally validated?

Answer : 8'-OH-ABA is the first intermediate in ABA oxidative catabolism, produced via CYP707A-family 8'-hydroxylases. To validate enzymatic activity:

  • Use Arabidopsis CYP707A knockout mutants or heterologously expressed enzymes in yeast microsomes.
  • Incubate with (±)-ABA and monitor 8'-OH-ABA production via LC-MS/MS with transitions m/z 279.1 → 151.1 (negative ion mode) and a retention time of ~7.9 minutes .
  • Confirm kinetic parameters (e.g., Km) using isotopic labeling ([²H₃]-ABA) .

Q. What methodological approaches are recommended for detecting 8'-OH-ABA in plant tissues?

Answer :

  • Extraction : Use methanol:water:acetic acid (80:19:1) with deuterated internal standards (e.g., [²H₄]-7'-OH-ABA) to correct for matrix effects .
  • LC-MS/MS : Optimize with a C18 column, gradient elution (0.1% formic acid in water/acetonitrile), and monitor specific transitions (m/z 279.1 → 151.1). Achieve a detection limit of 5 fmol and linearity up to 50 pmol .
  • Validation : Compare retention times and fragmentation patterns with authentic standards to distinguish from isomers (e.g., 7'-OH-ABA) .

Q. Which factors influence the accumulation of 8'-OH-ABA in plant organs?

Answer :

  • Organ-specific expression : Transcriptomic data in Vitis vinifera show ABA catabolism genes (e.g., CYP707A) vary by organ, with higher 8'-OH-ABA turnover in roots vs. leaves .
  • Environmental triggers : Drought or salinity upregulate CYP707A transcription, accelerating ABA degradation .
  • Hormonal crosstalk : Auxin and ethylene modulate CYP707A promoter activity, affecting 8'-OH-ABA levels .

Advanced Research Questions

Q. How is the isomerization of 8'-OH-ABA to phaseic acid (PA) enzymatically regulated, and what experimental strategies address its unknown isomerase?

Answer :

  • The isomerization step remains uncharacterized. Proposed approaches:
    • Affinity purification : Use 8'-OH-ABA-conjugated beads to isolate binding proteins from plant extracts.
    • Mutant screening : Screen Arabidopsis T-DNA lines for PA-deficient phenotypes under ABA treatment .
    • Isotopic tracing : Apply [¹³C]-8'-OH-ABA and track PA formation via NMR or high-resolution MS .

Q. What analytical challenges arise when distinguishing 8'-OH-ABA from structurally similar hydroxylated ABA derivatives?

Answer :

  • Co-elution issues : 8'-OH-ABA and 7'-OH-ABA often co-elute. Use tandem MS with collision energy gradients (e.g., 12 eV for 8'-OH-ABA vs. 8 eV for dihydrophaseic acid) to enhance specificity .
  • Ion suppression : Matrix effects in complex tissues (e.g., seeds) require cleanup via solid-phase extraction (C18 or HLB cartridges) .
  • Quantitative accuracy : Validate with standard addition curves in tissue-specific extracts to account for recovery variability .

Q. How do tissue-specific ABA catabolic pathways impact the interpretation of 8'-OH-ABA’s physiological roles?

Answer :

  • Spatial resolution : Laser-capture microdissection of Arabidopsis stomatal guard cells reveals localized CYP707A3 expression, linking 8'-OH-ABA dynamics to stomatal closure .
  • Metabolite gradients : Use fluorescence-activated cell sorting (FACS) to isolate cell types and correlate 8'-OH-ABA levels with ABA-responsive reporter lines (e.g., pRD29B::LUC) .

Q. Can 8'-OH-ABA act as a signaling molecule independent of ABA, and how can this be tested?

Answer :

  • Receptor binding assays : Test 8'-OH-ABA’s affinity for ABA receptors (PYR/PYL/RCAR) using fluorescence polarization .
  • Transcriptome profiling : Compare wild-type and cyp707a mutants treated with 8'-OH-ABA vs. ABA to identify unique gene networks .
  • Phenotypic rescue : Apply 8'-OH-ABA to ABA-deficient mutants (aba2) to assess complementation of ABA-mediated traits (e.g., seed dormancy) .

Q. What role does 8'-OH-ABA play in ABA homeostasis during abiotic stress recovery?

Answer :

  • Dynamic profiling : Time-course LC-MS/MS of 8'-OH-ABA/ABA ratios during rehydration shows rapid ABA degradation post-stress, mediated by CYP707A induction .
  • Enzymatic inhibition : Apply cytochrome P450 inhibitors (e.g., tetcyclacis) to block 8'-OH-ABA synthesis and prolong ABA signaling under stress .

Q. How can isotopic labeling improve quantification of 8'-OH-ABA flux in complex matrices?

Answer :

  • Stable isotope labeling : Grow plants in ¹³CO₂ or D₂O to incorporate labels into ABA and its catabolites .
  • Kinetic flux analysis : Use non-stationary isotopic labeling and compartmental modeling to estimate in vivo 8'-OH-ABA turnover rates .

Q. What genetic engineering strategies enhance ABA catabolism studies via 8'-OH-ABA modulation?

Answer :

  • Overexpression lines : Express CYP707A1 under tissue-specific promoters (e.g., AtSUC2 for phloem) to study 8'-OH-ABA’s systemic effects .
  • CRISPR/Cas9 editing : Generate CYP707A allelic series to dissect structure-function relationships (e.g., substrate-binding residues) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-8'-Hydroxyabscisic acid
Reactant of Route 2
(+)-8'-Hydroxyabscisic acid

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